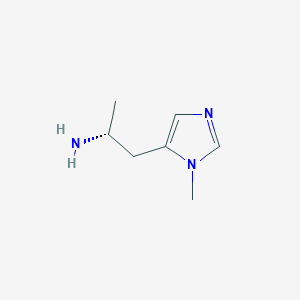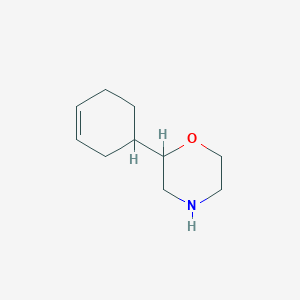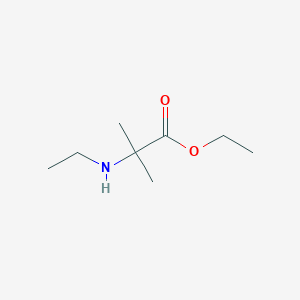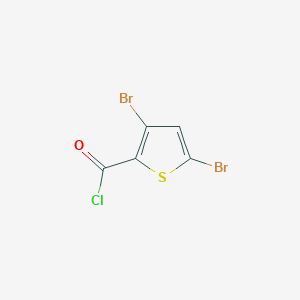
(R)-2-Mercapto-3-phenyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-phenyl-2-sulfanylpropanoic acid is a chiral compound with significant importance in organic chemistry. The compound is characterized by the presence of a phenyl group, a sulfanyl group, and a carboxylic acid group attached to a three-carbon chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center, which is crucial for its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-phenyl-2-sulfanylpropanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor or a racemic mixture that can be resolved into its enantiomers.
Formation of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Grignard reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods.
Industrial Production Methods
Industrial production of (2R)-3-phenyl-2-sulfanylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-phenyl-2-sulfanylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(2R)-3-phenyl-2-sulfanylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-phenyl-2-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-phenyl-2-sulfanylpropanoic acid: The enantiomer of (2R)-3-phenyl-2-sulfanylpropanoic acid with different spatial arrangement.
3-phenylpropanoic acid: Lacks the sulfanyl group, resulting in different chemical properties.
2-phenyl-2-sulfanylacetic acid: Similar structure but with a shorter carbon chain.
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
(2R)-3-phenyl-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m1/s1 |
Clave InChI |
HGIOOMCLOWLFTJ-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)O)S |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


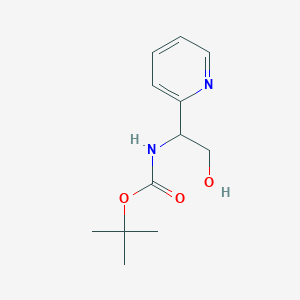
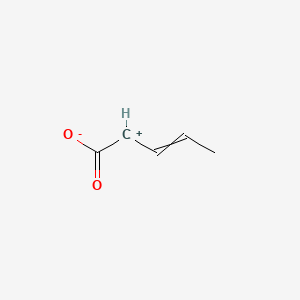
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
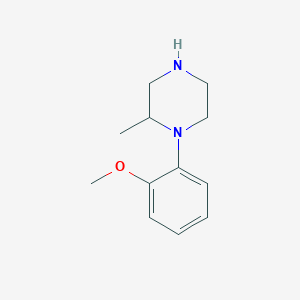
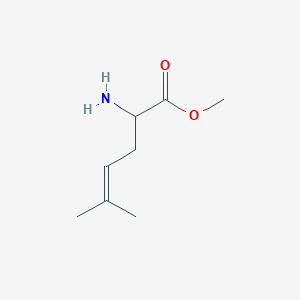
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
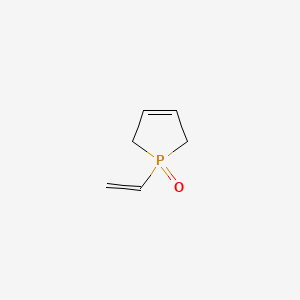
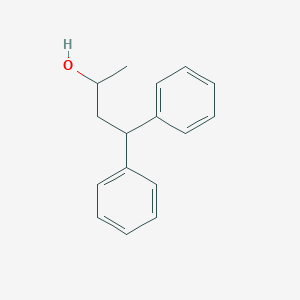

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
